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Compound of Interest

Compound Name: Danirixin

Cat. No.: B1669794 Get Quote

This technical support guide is intended for researchers, scientists, and drug development

professionals working with Danirixin. It provides troubleshooting advice and frequently asked

questions regarding the impact of gastric acid suppression on the absorption of this compound.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of absorption for Danirixin?

Danirixin's formulation development has been focused on optimizing its dissolution in the

stomach to enable the delivery of a drug solution for absorption in the small intestine.[1] It is a

small molecule, non-peptide, high-affinity, selective, and reversible CXCR2 antagonist.[1][2][3]

[4]

Q2: How does gastric pH affect the solubility and absorption of Danirixin?

Danirixin's solubility is highly dependent on pH. It exhibits its highest solubility at a pH of less

than 2. As the pH increases above 2, the solubility of Danirixin free base is significantly

reduced. An elevated intragastric pH can, therefore, have a substantial impact on the

dissolution and subsequent absorption of Danirixin.

Q3: What is the expected impact of co-administering Danirixin with gastric acid suppressants

like proton pump inhibitors (PPIs)?
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Co-administration of Danirixin with PPIs, such as omeprazole, leads to a significant reduction

in its systemic exposure (both AUC and Cmax) and a large increase in inter-subject variability.

Studies have shown that concomitant use of omeprazole resulted in substantial inter-subject

variability (CVb > 100%) in Danirixin exposure. Specifically, one study observed a 65%

decrease in Cmax when 100 mg of Danirixin was administered following a 5-day course of 40

mg omeprazole once daily.

Q4: Are there any formulation strategies to overcome the effect of gastric acid suppression on

Danirixin absorption?

Bioenhanced formulations of Danirixin have been developed with the addition of citric acid to

lower the localized pH and enhance solubility in higher pH environments. However, these

formulations were unable to overcome the substantial inter-subject variability and the overall

effect of omeprazole on Danirixin's exposure.

Q5: What should be considered when designing clinical trials for Danirixin in patient

populations that commonly use gastric acid suppressants?

The concomitant use of gastric acid-suppressing medications needs to be a significant

consideration in the selection of subjects for clinical trials involving Danirixin. Given the high

prevalence of gastroesophageal reflux disease in patients with COPD, a target population for

Danirixin, the use of PPIs and H2-receptor antagonists is common. This drug interaction could

limit the use of Danirixin in these patient populations.
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Issue Observed Potential Cause Recommended Action

High inter-subject variability in

pharmacokinetic (PK) data.

Concomitant use of gastric

acid-suppressing medications

(e.g., PPIs, H2-receptor

antagonists) by study subjects.

Carefully screen subjects for

the use of any acid-reducing

agents. Consider excluding

subjects on such medications

or stratifying the analysis

based on their use.

Lower than expected Danirixin

plasma concentrations.

The subject may have a higher

than normal gastric pH, or may

be taking over-the-counter acid

reducers without reporting

them. Reduced gastric acid

production can also be a factor

in some elderly individuals.

Inquire about the use of all

medications, including over-

the-counter products. If

feasible, assess baseline

gastric pH of subjects.

Inconsistent absorption profiles

in a fed vs. fasted state during

acid suppression.

The presence of food can alter

gastric pH and transit time,

further complicating the

absorption of Danirixin when

gastric acid is already

suppressed.

Standardize food intake in

study protocols. A study on an

immediate-release formulation

showed higher adjusted

means for pharmacokinetic

parameters in the fed state

compared to the fasted state

during omeprazole co-

administration.

Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Danirixin when co-

administered with the proton pump inhibitor omeprazole in healthy, elderly volunteers.

Table 1: pH Solubility Profile of Danirixin Free Base
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pH Solubility (µg/mL)

2.0 251.0

4.0 2.1

6.0 0.4

8.0 0.5

Table 2: Pharmacokinetic Parameters of Danirixin Formulations (50 mg) with Concomitant

Omeprazole (20 mg daily) in Healthy, Elderly Volunteers (n=20)

Formulati
on

State
AUC(0–t)
(ng.h/mL)

Cmax
(ng/mL)

Tmax (h) t1/2 (h)
CVb%
(AUC(0–
t))

Immediate-

Release
Fasted 1040 185 2.0 7.9 >100

Immediate-

Release
Fed 1580 211 3.5 7.0 >100

Bioenhanc

ed 1
Fasted 1340 239 2.0 8.8 >100

Bioenhanc

ed 2
Fasted 2040 363 2.0 9.0 >100

Data presented as geometric means for AUC and Cmax, and median for Tmax. CVb: Between-

subject coefficient of variation.

Experimental Protocols
Study Design for Evaluating the Impact of Omeprazole on Danirixin Pharmacokinetics

This was a single-center, open-label, randomized, four-period crossover study in healthy male

and female volunteers aged 65-80 years.
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Pre-treatment: All subjects received 20 mg of omeprazole each morning for 4 days prior to

the first treatment period and this continued throughout the study.

Treatment Periods: Subjects were randomized to receive a single 50 mg dose of Danirixin in

one of four sequences:

Immediate-Release (IR) formulation, fasted

Immediate-Release (IR) formulation, fed (standard high-fat breakfast)

Bioenhanced Formulation 1, fasted

Bioenhanced Formulation 2, fasted

Washout Period: A washout period of at least 7 days separated each treatment period.

Pharmacokinetic Sampling: Blood samples were collected pre-dose and at various time

points up to 48 hours post-dose. Plasma concentrations of Danirixin were determined using

a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Bioanalytical Method for Danirixin Quantification

Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Not detailed in the provided search results.

Mass Transitions: Precursor ions of 442 and 449 were monitored, with transitions to 84 and

89 for Danirixin and its internal standard, respectively.

Linear Dynamic Range: 5–1,000 ng/mL.

Quantification: Peak area ratios with 1/x² weighted linear regression.

Quality Control Samples: 15 ng/mL (low), 200 ng/mL (mid), and 800 ng/mL (high).

Precision (%CV): 7.1% (low QC), 3.2% (mid QC), and 3.3% (high QC).

Visualizations
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Caption: Standard absorption pathway of Danirixin.
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Caption: Impact of gastric acid suppression on Danirixin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4142138/
https://www.selleckchem.com/products/danirixin.html
https://www.researchgate.net/publication/317581837_Danirixin_A_Reversible_and_Selective_Antagonist_of_the_CXC_Chemokine_Receptor_2
https://www.medchemexpress.com/Danirixin.html
https://www.benchchem.com/product/b1669794#impact-of-gastric-acid-suppression-on-danirixin-absorption
https://www.benchchem.com/product/b1669794#impact-of-gastric-acid-suppression-on-danirixin-absorption
https://www.benchchem.com/product/b1669794#impact-of-gastric-acid-suppression-on-danirixin-absorption
https://www.benchchem.com/product/b1669794#impact-of-gastric-acid-suppression-on-danirixin-absorption
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669794?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

